molecular formula C10H9NO4 B12861961 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione

1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B12861961
M. Wt: 207.18 g/mol
InChI Key: QXVDGSGVVCWKKU-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the condensation of 3,4-dihydroxybenzaldehyde with pyrrolidine-2,5-dione under acidic conditions. The reaction typically proceeds via the formation of a Schiff base intermediate, which is subsequently cyclized to yield the target compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for various substitutions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione exerts its effects is largely dependent on its interaction with molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione
  • 1-(3,4-Dimethylphenyl)pyrrolidine-2,5-dione
  • 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione

Comparison: 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the dihydroxyphenyl group, which imparts distinct redox properties and potential biological activities. In contrast, other similar compounds may have different substituents that alter their chemical reactivity and biological effects. For example, halogenated derivatives might exhibit different pharmacokinetic profiles and binding affinities to molecular targets.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H9NO4/c12-7-2-1-6(5-8(7)13)11-9(14)3-4-10(11)15/h1-2,5,12-13H,3-4H2

InChI Key

QXVDGSGVVCWKKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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